molecular formula C41H47NO16 B016708 Kigamicin C CAS No. 680571-51-1

Kigamicin C

Número de catálogo B016708
Número CAS: 680571-51-1
Peso molecular: 809.8 g/mol
Clave InChI: JXSADZFORZMJRI-KUPVXKSBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Kigamicin C is part of the kigamicin family, a group of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp. These compounds are characterized by their unique aglycone of a fused octacyclic ring system containing seven six-membered rings and one oxazolidine, linked to a sugar chain composed of deoxysugars such as amicetose and oleandrose. They exhibit selective killing activity against certain cancer cells under nutrient-starved conditions, highlighting their potential in antitumor therapies (Kunimoto et al., 2003).

Synthesis Analysis

The synthesis of kigamicin C and related compounds involves complex chemical processes. For instance, Turner and colleagues demonstrated a Pd-catalyzed ring closure/cross-coupling technique providing 7-substituted tetrahydroxanthones, which are crucial for the "antiausterity" effects seen in naturally occurring kigamicins. This indicates the intricate strategies required to synthesize these compounds, with an emphasis on creating structures capable of selective cancer cell targeting under specific conditions (Turner et al., 2011).

Molecular Structure Analysis

Kigamicins, including Kigamicin C, have a complex molecular structure characterized by a tetrahydroxanthone core and up to four sugar residues, which contribute to their activity against human cancer cells under nutrient-poor conditions. The specificity of this structure is crucial for its biological activity, with the synthesis of related structures shedding light on the importance of the tetrahydroxanthone core in mediating these effects (Ma & Ready, 2019).

Chemical Reactions and Properties

Kigamicin C's chemical properties, including its reactions, are pivotal in its antitumor activity. The compound's ability to selectively kill cancer cells under nutrient-deprived conditions is a hallmark of its chemical reactivity. This selective cytotoxicity is believed to be partly due to the tetrahydroxanthone structure, which underlines the significant role of the molecule's chemical properties in its biological activities (Turner et al., 2011).

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the study of Pancreatic Cancer .

Comprehensive and Detailed Summary of the Application

Kigamicin C, along with Kigamicin A, B, D, and E, are novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp. ML630-mF1 . These compounds have been found to have selective killing activity against PANC-1 cells, a type of pancreatic cancer cell, under nutrient-starved conditions .

Detailed Description of the Methods of Application or Experimental Procedures

The Kigamicins were discovered through a screening process of soil microorganisms for specific cytotoxic activity against PANC-1 cells under nutrient-starved conditions . The survival of these cells was compared after 24 hours of incubation in nutrient-deprived medium .

Thorough Summary of the Results or Outcomes Obtained

Kigamicins A, B, C, and D were found to inhibit PANC-1 cell survival at concentrations 100 times lower under nutrient-starved conditions than in normal culture . Kigamicin D showed good therapeutic activity to PANC-1 cells implanted into nude mice .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11764292

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kigamicin C
Reactant of Route 2
Kigamicin C
Reactant of Route 3
Kigamicin C
Reactant of Route 4
Kigamicin C
Reactant of Route 5
Kigamicin C
Reactant of Route 6
Kigamicin C

Citations

For This Compound
24
Citations
S Kunimoto, J Lu, H Esumi, Y Yamazaki… - The Journal of …, 2003 - jstage.jst.go.jp
… Thus kigamicin C (31.6mg), kigamicin D (85.3mg), and kigamicin E (19.4mg) were purified as … the same purification steps along with kigamicin C (14.9mg), D (46.6mg), and E (21.8mg). …
Number of citations: 61 www.jstage.jst.go.jp
S Kunimoto, T Someno, Y Yamazaki, J Lu… - The Journal of …, 2003 - jstage.jst.go.jp
Kigamicins have been isolated from a culture broth of Amicolatopsis sp. ML630-mF1 as a result of their selective killing activity against PANC-1 cells only under a nutrient starvation …
Number of citations: 51 www.jstage.jst.go.jp
PA Turner - 2012 - wrap.warwick.ac.uk
… Kigamicin C is tested in this assay to compare with literature values and validate our assay. The potency and selectivity of our analogues are reported and compared to the natural …
Number of citations: 1 wrap.warwick.ac.uk
T Masuda, S Ohba, M Kawada, M Osono… - The Journal of …, 2006 - nature.com
Kigamicin D is a novel anticancer agent that was identified using a new screening strategy that targets the tolerance of cancer cells to nutrient starvation [1, 2]. Oral administration of …
Number of citations: 34 www.nature.com
PA Turner, EM Griffin, JL Whatmore, M Shipman - Organic Letters, 2011 - ACS Publications
… Commercially sourced kigamicin C was used as a positive control. (16) Significantly, THX … (18) That said it is clear that 8a is appreciably less active (>100 fold) than kigamicin C, …
Number of citations: 50 pubs.acs.org
GYA Tan, S Robinson, E Lacey… - … of systematic and …, 2007 - microbiologyresearch.org
… The major analogue of the family of metabolites was isolated by preparative HPLC and identified as kigamicin C. The kigamicins are a family of metabolites that have been isolated and …
Number of citations: 31 www.microbiologyresearch.org
PA Turner, JL Whatmore, M Shipman - Tetrahedron Letters, 2013 - Elsevier
A glycosylated tetrahydroxanthone mimicking the ABC subunit of kigamicin A is synthesised in five steps by a sequence that exploits a Pd catalysed C–O bond forming reaction to …
Number of citations: 3 www.sciencedirect.com
T Someno, S Kunimoto, H Nakamura… - The Journal of …, 2005 - nature.com
… As shown in Scheme 2, mild acid hydrolysis of 3 yielded amicetose, oleandrose, disaccharide (6) and trisaccharide (7) as well as aglycon (4), kigamicin A (1) and kigamicin C (2). This …
Number of citations: 34 www.nature.com
DK Winter, DL Sloman, JA Porco Jr - Natural product reports, 2013 - pubs.rsc.org
… When comparing synthetic compound 29 to commercially sourced kigamicin C, assays … rich cancer cells, but was noticeably less active than kigamicin C (>100 fold). Therefore, the …
Number of citations: 97 pubs.rsc.org
J Lee, S Kang, J Kim, D Moon… - Angewandte Chemie …, 2019 - Wiley Online Library
… allene 15 with cyclohexanol proceeded in the presence of ligand ent-L1 to produce β-disaccharide 17 a in 68 % yield, which represents the glycosidic framework of kigamicin C (…
Number of citations: 18 onlinelibrary.wiley.com

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